molecular formula C59H105N17O11 B1670217 Delmitide CAS No. 287096-87-1

Delmitide

Cat. No. B1670217
M. Wt: 1228.6 g/mol
InChI Key: SFGFYNXPJMOUHK-PKAFTLKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delmitide, also known as RDP58, is a novel D-amino acid decapeptide with anti-inflammatory effects . It was developed using a computer-aided rational design strategy based on HLA-derived peptides . Delmitide has been found to reduce the production of inflammatory cytokines such as tumor necrosis factor (TNF)-α, interferon (IFN)-γ, interleukin (IL)-2, and IL-12 in cell lines and animal models of colitis .


Molecular Structure Analysis

The molecular formula of Delmitide is C59H105N17O11 . Its molecular weight is 1228.57 . Unfortunately, the specific molecular structure is not provided in the available resources.

Scientific Research Applications

  • Dataset-Driven Research in Scientific Fields : Research in various scientific fields, including potentially the study of Delmitide, increasingly relies on dataset access and analysis. Systems like Delve offer web-based dataset retrieval and document analysis, enhancing the process of dataset-driven research (Akujuobi & Zhang, 2017).

  • The Delphi Technique in Research : The Delphi technique, a method for achieving consensus among experts, is gaining popularity in nursing and potentially other areas like pharmaceutical research. This technique can be valuable in the study of drugs like Delmitide, especially when research-based evidence is limited or inconsistent (McKenna, 1994).

  • Predicting Impactful Research : Tools like DELPHI (Dynamic Early-warning by Learning to Predict High Impact) use machine learning to identify potentially impactful research in scientific literature. Such frameworks could help identify significant studies related to Delmitide (Weis & Jacobson, 2021).

  • DNA-Encoded Chemical Libraries in Drug Discovery : DNA-encoded chemical libraries (DELs) are a technological platform for ligand discovery in drug discovery, which could include compounds like Delmitide. These libraries allow for efficient interrogation of drug targets (Zhao et al., 2019).

  • Delphi Method in Economic Evaluation of Medicines : The Delphi method, though limited in its application in economic evaluation of medicines, offers a structured approach that could be relevant for assessing the economic aspects of Delmitide (Simoens, 2006).

  • applied to proposals related to Delmitide research. This method helps in decision-making by evaluating the suitability, feasibility, and potential impact of research proposals in a scientific context (Smarandache et al., 2020).
  • DNA-Encoded Library Technology in Medicinal Chemistry : DNA-encoded library technology (DELT), with over 20 years of development, has become a significant tool in drug discovery. Its applications in the development of clinical candidates could be relevant to the research and development of compounds like Delmitide (Song & Hwang, 2020).

  • Group Opinion in Research Decision Making : Techniques like the Delphi method, focusing on group opinion and consensus, can be instrumental in decision-making processes in research, particularly in areas like the development and evaluation of new drugs (Dalkey & Helmer, 1963).

  • Delphi Method in Health Services Research : The Delphi and nominal group techniques are valuable methodologies in health services research, including pharmacy practice. Their application in the development of consensus guidelines or standards can be relevant for the research and evaluation of drugs like Delmitide (Cantrill et al., 1996).

  • Delphi Process in Novel Grant Application Review : The Delphi process has been tested for its efficacy in reviewing novel research proposals, such as those related to medical research. This method could be useful in evaluating and funding research related to Delmitide (Holliday & Spiridon, 2010).

Safety And Hazards

Delmitide is not bioavailable and is well-tolerated . It is used for research purposes only and not for human or veterinary use . In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGFYNXPJMOUHK-PKAFTLKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)N[C@H](CCCC)C(=O)NCC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H105N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1228.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delmitide

CAS RN

287096-87-1
Record name Delmitide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287096871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DELMITIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5759XTJ706
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
62
Citations
MH Cardoso, ES Cândido, KGN Oshiro… - Peptide Applications in …, 2018 - Elsevier
… Delmitide has completed phase II clinical trials whose application was focused on inflammatory bowel disease. This peptide is able to inhibit the synthesis of proinflammatory cytokines, …
Number of citations: 22 www.sciencedirect.com
A Kaser, H Tilg - Expert opinion on therapeutic targets, 2008 - Taylor & Francis
… Delmitide is a novel anti-inflammatory d-amino acid decapeptide that inhibits synthesis of … In the first trial, the primary end point was met in 29% of patients on 100 mg delmitide …
Number of citations: 42 www.tandfonline.com
CL Stevenson - Current pharmaceutical biotechnology, 2009 - ingentaconnect.com
… Delmitide in an anti-inflammatory peptide that inhibits synthesis of proinflammatory cytokines by disrupting cell signaling, specifically tumor necrosis factor, interferon and interleukins 2 …
Number of citations: 159 www.ingentaconnect.com
HB Koo, J Seo - Peptide Science, 2019 - Wiley Online Library
Overuse of conventional antibiotics as well as the slow pace of new antibiotic drug development leads to antimicrobial resistance (AMR). Because infections with multi‐drug resistant (…
Number of citations: 279 onlinelibrary.wiley.com
C Ozdemir, CA Akdis - Expert opinion on investigational drugs, 2007 - Taylor & Francis
… of acute lung inflammation, delmitide acetate instilled into the … chronic lung inflammation, delmitide acetate significantly reduced … , topical application of delmitide acetate reduced TNF-α …
Number of citations: 10 www.tandfonline.com
M Coskun, J Olsen, JB Seidelin, OH Nielsen - Clinica chimica acta, 2011 - Elsevier
… Overall, treatment with Delmitide did not result in any notable adverse event rates (ie clinical events in any organ system) in UC patients, and further studies with this drug are therefore …
Number of citations: 162 www.sciencedirect.com
S Travis, LM Yap, C Hawkey, B Warren… - Inflammatory bowel …, 2005 - academic.oup.com
… RDP58 (delmitide acetate) is a protease resistant decapeptide (H 2 N-arg-nle-nle-nle-arg-nle-nle-nle-gly-tyr-CONH 2 ) that was developed by computer-aided rational design based on …
Number of citations: 140 academic.oup.com
Y Jiang, Y Chen, Z Song, Z Tan, J Cheng - Advanced Drug Delivery …, 2021 - Elsevier
… In particular, delmitide is the D enantiomers of HLA class I by replacing all l-amino acid residues with d-amino acid residues to enhance the protease resistance (entry 12) [135]. Natural …
Number of citations: 126 www.sciencedirect.com
S Gonçalves, IC Martins… - Wiley Interdisciplinary …, 2022 - Wiley Online Library
Infections caused by antibiotic‐resistant bacteria continue to challenge the medical field, mostly due to conventional treatments inefficiency after years of overuse and misuse in clinics. …
Number of citations: 2 wires.onlinelibrary.wiley.com
PK Hazam, R Goyal, V Ramakrishnan - Progress in biophysics and …, 2019 - Elsevier
Therapeutic activity of antibiotics is noteworthy, as they are used in the treatment of microbial infections. Regardless of their utility, there has been a steep decrease in the number of …
Number of citations: 49 www.sciencedirect.com

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